8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate furan and coumarin derivatives.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the fusion of the furan and coumarin rings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Rotenone: Another furanocoumarin with insecticidal properties.
Psoralen: A linear furanocoumarin used in phototherapy.
Bergapten: A furanocoumarin found in citrus fruits with potential medicinal properties.
Uniqueness
8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92254-58-5 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
8-(3-hydroxyprop-1-en-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O4/c1-8(7-15)12-6-10-11(17-12)4-2-9-3-5-13(16)18-14(9)10/h2-5,12,15H,1,6-7H2 |
InChI Key |
ARAUKEDJUANTKU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
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